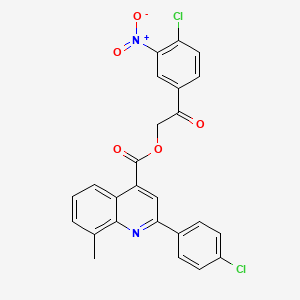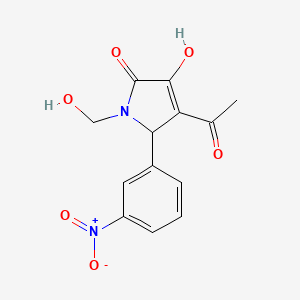![molecular formula C21H19ClO7 B11620796 2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)
2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl {[3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat ist eine komplexe organische Verbindung, die zur Klasse der Chromen-4-on-Derivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Ethoxyethylgruppe, eine Chlorphenoxygruppe und einen Chromen-4-on-Kern umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethoxyethyl {[3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat erfolgt in der Regel in mehreren Schritten. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorphenol mit 4-Oxo-4H-chromen-7-ylacetat in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter kontrollierten Bedingungen mit 2-Ethoxyethylacetat umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Der Einsatz fortschrittlicher Technologien wie mikrowellengestützter Synthese und Hochdurchsatz-Screening kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen and chlorophenoxy intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Ethoxyethyl {[3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Ethoxyethyl- und Chlorphenoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Reaktionen erfordern typischerweise bestimmte Lösungsmittel, Temperaturen und Katalysatoren, um effizient abzulaufen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl {[3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Proteininteraktionen eingesetzt werden.
Medizin: Es hat potenzielle therapeutische Anwendungen, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Ethoxyethyl {[3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Proteine hemmen, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethoxyethyl {[3-(3-Methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat
- 2-Ethoxyethyl {[3-(4-Methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat
Einzigartigkeit
2-Ethoxyethyl {[3-(2-Chlorphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetat ist aufgrund des Vorhandenseins der Chlorphenoxygruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C21H19ClO7 |
|---|---|
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H19ClO7/c1-2-25-9-10-26-20(23)13-27-14-7-8-15-18(11-14)28-12-19(21(15)24)29-17-6-4-3-5-16(17)22/h3-8,11-12H,2,9-10,13H2,1H3 |
InChI-Schlüssel |
LCWGJGBTOKHWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)
![4-[11-(3-methoxyphenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620773.png)
![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11620782.png)
![1-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11620784.png)
![6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620786.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)
![3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)

![3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620814.png)
